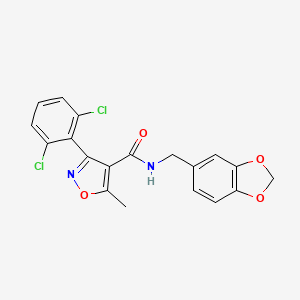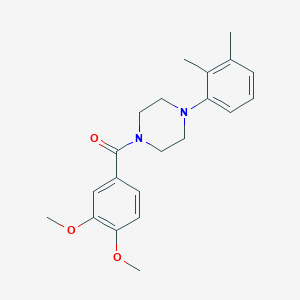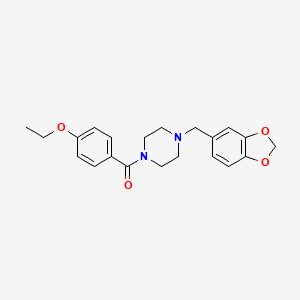
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
Vue d'ensemble
Description
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H16N6O4S and its molecular weight is 400.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.09537419 g/mol and the complexity rating of the compound is 666. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radioligand for Human A2B Adenosine Receptors
2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide has been utilized as a selective antagonist ligand for A2B adenosine receptors. A study by Baraldi et al. (2004) demonstrated that the precursor of this compound, [3H]-MRE 2029-F20, can be used as a radioligand for the pharmacological characterization of human A2B adenosine receptor subtype, showing a KD value of 1.65±0.10 nM and a Bmax value of 36±4 fmol/mg protein (Baraldi et al., 2004).
Anti-inflammatory and Antioxidant Properties
This compound has been identified as having potential anti-inflammatory and antioxidant activities. Koppireddi et al. (2013) synthesized and evaluated a series of derivatives, including N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide, for their anti-inflammatory and antioxidant properties. Certain derivatives exhibited significant efficacy in DPPH radical scavenging and other antioxidant assays, as well as possessing excellent anti-inflammatory activity (Koppireddi et al., 2013).
Antimicrobial Activities
The antimicrobial properties of derivatives of this compound have been investigated. Mokhtari & Pourabdollah (2013) studied a range of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives for their effectiveness against pathogenic bacteria and Candida species. The results revealed that these compounds exhibited more potent effects against fungi than bacteria, with particular efficacy against C. utilis (Mokhtari & Pourabdollah, 2013).
Antitumor Activity
This compound and its derivativeshave been studied for their antitumor activities. Sultani et al. (2017) synthesized a series of new 2-methyl-2-[(1,3-Diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N- substituted arylacetamides and evaluated their antitumor activity on breast cancer (MCF7) and leukemic cancer (K562
) cell lines. The study found that these purine-based compounds might have antitumor activity attributable to their ability to bind and block oncogenic tyrosine kinases, particularly bcr/abl (Sultani et al., 2017).
Neuroprotective and MAO-B Inhibitory Activities
A study by Mitkov et al. (2022) focused on the neuroprotective effects of derivatives of this compound. They identified 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[(methylcarbamothioyl)amino] acetamide as a promising structure with low neurotoxicity and high neuroprotection, along with MAO-B inhibitory activity. This suggests potential applications in neurological disorders (Mitkov et al., 2022).
Crystallographic and Structural Analysis
The compound's structural characteristics have been studied through crystallographic analysis. Bunev et al. (2013) researched 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, a derivative, demonstrating its crystalline structure and properties. This kind of analysis is crucial for understanding the molecular interactions and stability of such compounds (Bunev et al., 2013).
Propriétés
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O4S/c1-21-14-13(15(25)22(2)17(21)26)23(8-18-14)7-12(24)20-16-19-10-5-4-9(27-3)6-11(10)28-16/h4-6,8H,7H2,1-3H3,(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWSCZGPXLGAKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=NC4=C(S3)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl (2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3467157.png)
![1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3467159.png)
![ethyl (2-{[(2,5-dichlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3467163.png)
![methyl 1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B3467170.png)
![2-fluoro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B3467178.png)
![ethyl [2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B3467180.png)

![ethyl {2-[(3,4-dichlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3467192.png)


![(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B3467202.png)
![N-(2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B3467205.png)

